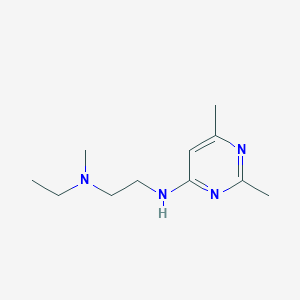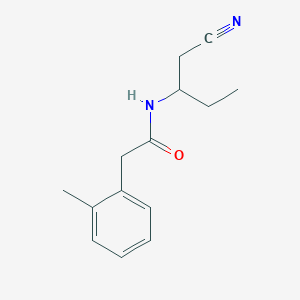![molecular formula C10H12BrNO4S B7555849 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid, also known as BSMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has a unique chemical structure, which makes it an interesting target for research. In
Mecanismo De Acción
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. As a result, the pH of the surrounding environment is decreased, leading to a decrease in the activity of other enzymes that are pH-sensitive.
Biochemical and Physiological Effects
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Additionally, 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has been shown to have anticonvulsant and antitumor effects, which may be due to its ability to inhibit carbonic anhydrase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has a unique chemical structure, which makes it an interesting target for research. However, there are also limitations to the use of 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid in lab experiments. It is a relatively new compound, and its effects on different physiological processes are still being studied. Additionally, the synthesis method for 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid is complex and time-consuming, which may limit its availability for use in experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid. One area of interest is the development of more efficient synthesis methods for 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid, which would increase its availability for use in experiments. Additionally, the effects of 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid on different physiological processes are still being studied, and further research is needed to fully understand its potential therapeutic applications. Finally, the development of more specific inhibitors of carbonic anhydrase, based on the structure of 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid, may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid can be synthesized using a multistep process that involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting intermediate with 2-bromoacetic acid. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid.
Aplicaciones Científicas De Investigación
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has been used in various scientific research studies due to its ability to inhibit the activity of a specific enzyme called carbonic anhydrase. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7(10(13)14)12(2)17(15,16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAUOICMQHCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)
![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)